2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
2-(4-Chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic acetamide derivative characterized by a tetrahydroquinoline scaffold fused with a thiophene-carbonyl group and a 4-chlorophenoxy acetamide side chain. The molecular formula is C₂₂H₁₉ClN₂O₃S (Molecular Weight: ~426.92 g/mol), with a logP of ~4.81, indicating moderate lipophilicity . Key structural features include:
- A tetrahydroquinoline core providing conformational rigidity.
- A thiophene-2-carbonyl group enhancing electronic interactions.
- A 4-chlorophenoxy acetamide moiety contributing to hydrophobic and halogen bonding interactions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-16-6-9-18(10-7-16)28-14-21(26)24-17-8-5-15-3-1-11-25(19(15)13-17)22(27)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGJNOPZNLBKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 2-(substituted phenoxy)acetamide derivatives. Key structural analogues include:
Key Structural Differences:
- Substituent Position: The tetrahydroquinolin-7-yl vs. 6-yl isomer () may alter steric interactions in target binding.
- Phenoxy Group: Replacement of 4-Cl-phenoxy with 4-OEt-phenyl () reduces logP by ~0.19 units, affecting membrane permeability.
Physicochemical Properties
| Property | Target Compound | 4-Ethoxyphenyl Analogue | 3,4-Dichlorophenyl Analogue |
|---|---|---|---|
| logP | 4.81 | 4.62 | ~5.0 |
| Polar Surface Area (Ų) | 46.95 | 46.57 | ~50 |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 5 | 5 | 4 |
Analysis:
- The 4-chlorophenoxy group increases lipophilicity compared to ethoxy () but remains less than dichlorophenyl analogues ().
- Similar polar surface areas suggest comparable solubility profiles across the series.
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